2-Bromo-4-(chloromethyl)thiophene
Overview
Description
2-Bromo-4-(chloromethyl)thiophene is a halogenated thiophene derivative with the molecular formula C5H4BrClS.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(chloromethyl)thiophene typically involves the halogenation of thiophene derivatives. One common method is the bromination of 4-(chloromethyl)thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-(chloromethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products:
- Substitution reactions yield various substituted thiophene derivatives.
- Coupling reactions produce biaryl compounds with potential applications in organic electronics and pharmaceuticals .
Scientific Research Applications
2-Bromo-4-(chloromethyl)thiophene is utilized in several scientific research areas:
Organic Synthesis: It serves as a building block for synthesizing more complex thiophene derivatives and heterocyclic compounds.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers.
Pharmaceuticals: It is explored for its potential in drug discovery and development, particularly in designing molecules with biological activity.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(chloromethyl)thiophene in chemical reactions involves the activation of the thiophene ring and the halogen atoms. The bromine and chlorine atoms act as leaving groups in substitution reactions, facilitating the formation of new bonds. In coupling reactions, the compound undergoes oxidative addition and transmetalation steps, leading to the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
- 2-Bromo-4-methylthiophene
- 2-Chloro-4-methylthiophene
- 2,4-Dibromothiophene
Comparison: 2-Bromo-4-(chloromethyl)thiophene is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns compared to other halogenated thiophenes. This dual halogenation allows for selective functionalization and diverse synthetic applications .
Properties
IUPAC Name |
2-bromo-4-(chloromethyl)thiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClS/c6-5-1-4(2-7)3-8-5/h1,3H,2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFSPUOWARZVSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CCl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601300483 | |
Record name | 2-Bromo-4-(chloromethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601300483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73919-92-3 | |
Record name | 2-Bromo-4-(chloromethyl)thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73919-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-(chloromethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601300483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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